molecular formula C11H16N2O5S2 B1406638 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034155-39-8

4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Cat. No.: B1406638
CAS No.: 2034155-39-8
M. Wt: 320.4 g/mol
InChI Key: KBNFVUVTBQMEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a useful research compound. Its molecular formula is C11H16N2O5S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a compound that can be synthesized through various chemical reactions involving thiazole derivatives. For example, thiazolidin-4-one derivatives, which are structurally related, have been synthesized from benzenamines and evaluated for antimicrobial activity, showing significant activity against both gram-negative and gram-positive bacteria (Hussein & Azeez, 2013). Additionally, temperature-dependent annuloselectivity in reactions involving methanesulfonyl sulfene and imines has been studied, revealing that different annulations occur at different temperatures, leading to diverse products with varied stereochemistry (Wu, Yang, & Xu, 2016).

Antioxidant Applications

Compounds related to this compound, particularly those involving thiazole and camphorsulfonic acid derivatives, have been investigated for their antioxidant activities. A study on camphorsulfonic acid thiazolylhydrazone derivatives revealed good antioxidant activities compared to the control, indicating potential applications in oxidative stress-related conditions (Zhang et al., 2019).

Cyclization and Condensation Reactions

The behavior of thiazole-imine derivatives in cycloaddition and cyclocondensation reactions has been explored, offering insights into the synthesis of novel heterocyclic compounds. For instance, methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate has been studied in various reactions, leading to the formation of different heterocyclic derivatives with potential biological activities (Sokolov et al., 2012).

Chemoselective Synthesis

Aryl bis(thiazole-2-imine)methanes have been synthesized chemoselectively through a reaction between substituted 2-aminothiazoles and aromatic aldehydes. This method highlights the versatility of thiazole-imine derivatives in organic synthesis and the development of new compounds (Abraham & Prakash, 2017).

Properties

IUPAC Name

4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S.CH4O3S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNFVUVTBQMEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=N)OC)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 2
Reactant of Route 2
4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 3
Reactant of Route 3
4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 4
Reactant of Route 4
4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 5
Reactant of Route 5
4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 6
Reactant of Route 6
4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.